molecular formula C4H7NO B12964702 (r)-2-Hydroxybutanenitrile

(r)-2-Hydroxybutanenitrile

Cat. No.: B12964702
M. Wt: 85.10 g/mol
InChI Key: NHSSTOSZJANVEV-SCSAIBSYSA-N
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Description

®-2-Hydroxybutanenitrile: is an organic compound with the chemical formula C4H7NO ®-2-Hydroxybutyronitrile . The compound features a hydroxyl group (OH) and a nitrile group (CN) attached to a four-carbon backbone. Its enantiomer, (S)-2-Hydroxybutanenitrile , exists as well.

Preparation Methods

a. Synthetic Routes

Several synthetic routes lead to the formation of ®-2-Hydroxybutanenitrile:

    Hydrocyanation of Acrolein: Acrolein (propenal) reacts with hydrogen cyanide (HCN) in the presence of a catalyst (such as a metal cyanide) to yield ®-2-Hydroxybutanenitrile.

    Hydrolysis of ®-2-Hydroxybutyronitrile Acetate: The acetate ester of ®-2-Hydroxybutyronitrile undergoes hydrolysis to produce the desired compound.

b. Industrial Production

In industry, ®-2-Hydroxybutanenitrile is synthesized via the hydrocyanation process due to its efficiency and scalability.

Chemical Reactions Analysis

®-2-Hydroxybutanenitrile: participates in various chemical reactions:

    Hydrolysis: Under acidic or basic conditions, it hydrolyzes to form ®-2-Hydroxybutanoic acid.

    Reduction: Reduction with hydrogen gas (H) and a suitable catalyst converts it to ®-2-Hydroxybutanol.

    Substitution: The nitrile group can undergo substitution reactions, leading to various derivatives.

Common reagents and conditions:

  • Hydrolysis: Acidic or basic aqueous solutions.
  • Reduction: Catalytic hydrogenation (e.g., using palladium on carbon).
  • Substitution: Various nucleophiles (e.g., amines, halides).

Major products:

  • Hydrolysis: ®-2-Hydroxybutanoic acid.
  • Reduction: ®-2-Hydroxybutanol.

Scientific Research Applications

®-2-Hydroxybutanenitrile: finds applications in:

    Organic Synthesis: As a versatile building block for more complex molecules.

    Pharmaceuticals: It serves as an intermediate in drug synthesis.

    Flavor and Fragrance Industry: Used to create specific odor compounds.

    Agrochemicals: In the development of pesticides and herbicides.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In pharmaceuticals, it may act as a precursor for bioactive compounds.
  • In flavor synthesis, it contributes to specific taste profiles.

Comparison with Similar Compounds

®-2-Hydroxybutanenitrile: is unique due to its combination of a hydroxyl group and a nitrile group. Similar compounds include:

    (S)-2-Hydroxybutanenitrile: Its enantiomer.

    2-Hydroxybutyric Acid: The corresponding carboxylic acid.

    Acetone Cyanohydrin: A related compound with a ketone group.

Properties

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

(2R)-2-hydroxybutanenitrile

InChI

InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3/t4-/m1/s1

InChI Key

NHSSTOSZJANVEV-SCSAIBSYSA-N

Isomeric SMILES

CC[C@H](C#N)O

Canonical SMILES

CCC(C#N)O

Origin of Product

United States

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